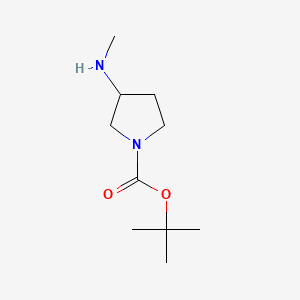

1-Boc-3-methylaminopyrrolidine

CAS No.: 454712-26-6

Cat. No.: VC3367257

Molecular Formula: C10H20N2O2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 454712-26-6 |

|---|---|

| Molecular Formula | C10H20N2O2 |

| Molecular Weight | 200.28 g/mol |

| IUPAC Name | tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-5-8(7-12)11-4/h8,11H,5-7H2,1-4H3 |

| Standard InChI Key | OKUCEQDKBKYEJY-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)NC |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)NC |

Introduction

Chemical Structure and Nomenclature

1-Boc-3-methylaminopyrrolidine is also known by its systematic name tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate. The compound exists in stereoisomeric forms, with both (R) and (S) configurations at the 3-position being commercially available and used in research settings . The racemic mixture is identified by the CAS number 454712-26-6, while the specific stereoisomers have their own unique identifiers .

The molecular structure contains several key functional groups:

-

A five-membered pyrrolidine ring as the core structure

-

A secondary amine (methylamino group) at the 3-position

-

A tert-butyloxycarbonyl (Boc) protecting group at the 1-position

| Stock Concentration | Amount of Compound |

|---|---|

| For 1 mM solution | Approximately 0.2003 g in 1000 mL solvent |

| For 5 mM solution | Approximately 1.0014 g in 1000 mL solvent |

| For 10 mM solution | Approximately 2.0028 g in 1000 mL solvent |

These values have been calculated based on the molecular weight and are similar to the preparation methods used for the (R)-isomer .

Stereochemistry and Isomeric Forms

1-Boc-3-methylaminopyrrolidine contains a stereogenic center at the 3-position of the pyrrolidine ring, leading to two possible stereoisomers: (R) and (S). Both stereoisomers have been synthesized and characterized, and each possesses unique properties that make them valuable in different applications.

(R)-1-Boc-3-methylaminopyrrolidine

The (R)-isomer, also known as tert-butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate, has been identified with CAS number 199336-83-9 . This isomer is particularly valued in asymmetric synthesis and as a building block for creating compounds with specific three-dimensional configurations.

(S)-1-Boc-3-methylaminopyrrolidine

The (S)-isomer, systematically named as tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate, is identified by CAS number 147081-59-2 . This isomer is described as a versatile building block for the synthesis of complex molecules, particularly in pharmaceutical research.

Applications in Scientific Research

1-Boc-3-methylaminopyrrolidine serves as an essential intermediate in various scientific applications, particularly in pharmaceutical research and organic synthesis.

Pharmaceutical Applications

The compound serves as a key building block in the synthesis of various bioactive molecules, including potential therapeutic agents. Its controlled reactivity and well-defined stereochemistry make it particularly valuable for medicinal chemistry applications .

Synthetic Organic Chemistry

In the field of organic synthesis, 1-Boc-3-methylaminopyrrolidine functions as a versatile intermediate for creating more complex structures. The Boc protecting group allows for selective reactivity, enabling chemists to perform transformations on other functional groups without affecting the protected nitrogen.

Reactivity and Chemical Transformations

The reactivity of 1-Boc-3-methylaminopyrrolidine is governed by its functional groups, particularly the secondary amine (methylamino) group and the Boc-protected nitrogen.

Reactions of the Methylamino Group

The secondary amine can participate in various reactions, including:

-

Alkylation with alkyl halides to form tertiary amines

-

Acylation with acid chlorides or anhydrides to form amides

-

Reductive amination with aldehydes or ketones

Boc Deprotection

The Boc protecting group can be selectively removed under acidic conditions (typically using trifluoroacetic acid or HCl in organic solvents), revealing the pyrrolidine nitrogen for further functionalization. This orthogonal protection strategy is particularly valuable in multi-step synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume